molecular formula C11H14FNO B7903282 N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine

N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine

Cat. No.: B7903282
M. Wt: 195.23 g/mol
InChI Key: MYZOGCKTXWQGCT-UHFFFAOYSA-N
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Description

N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with a fluorine atom at the 3-position and a methoxy group at the 2-position of the phenyl ring.

Properties

IUPAC Name

N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-14-11-8(3-2-4-10(11)12)7-13-9-5-6-9/h2-4,9,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZOGCKTXWQGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-2-methoxybenzyl chloride and cyclopropanamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-fluoro-2-methoxybenzyl chloride is reacted with cyclopropanamine in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to modify the cyclopropane ring or the aromatic ring substituents.

    Substitution: The fluorine and methoxy groups on the benzene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of cyclopropylamines or modified aromatic rings.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituent positions, aromatic systems, or additional functional groups. Key comparisons include:

Substituent Position and Aromatic Systems

N-[[2-(3-Fluorophenyl)methoxy]phenyl]methyl]cyclopropanamine (ZINC32118560)

  • Substituents: A 3-fluorophenyl group linked via a methoxy bridge to a second phenyl ring.
  • Key Difference: The fluorine is on a separate phenyl ring, creating a biphenyl ether system. This may enhance steric bulk and alter π-π stacking interactions compared to the target compound’s single-ring substitution .

N-[[4-(4-Fluorophenyl)methoxy]phenyl]methyl]ethanamine (ZINC33439433)

  • Substituents: Fluorine at the 4-position of a phenyl ring connected via methoxy.
  • Key Difference: The para-fluorine and extended ethanamine chain may increase hydrophobicity and modulate binding kinetics .
Functional Group Modifications

N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine

  • Substituents: Difluoromethoxy (-OCF2H) at the 4-position and methoxy at the 3-position.
  • Key Difference: The difluoromethoxy group increases electronegativity and metabolic stability compared to the target compound’s methoxy group .

N-[(6-Chloropyridin-3-yl)methyl]cyclopropanamine hydrochloride Substituents: Chlorine on a pyridine ring instead of a phenyl.

Physicochemical and Pharmacological Properties

A comparative analysis of molecular descriptors (Table 1) highlights trends in hydrophobicity, charge distribution, and steric effects:

Table 1: Comparison of Cyclopropanamine Analogs

Compound ID Substituent Configuration Molecular Weight (g/mol) Charge* Key Application
Target Compound 3-Fluoro-2-methoxy-phenylmethyl ~225 (estimated) N/A Potential MAO inhibitor
ZINC32118560 2-(3-Fluorophenyl)methoxy-phenylmethyl ~427 (reported) -3.8931 MAO-B inhibitor screening
ZINC33439433 4-(4-Fluorophenyl)methoxy-phenylmethyl ~392 (reported) -3.2386 MAO-B inhibitor screening
N-{[4-(Difluoromethoxy)... 4-(Difluoromethoxy)-3-methoxy-phenylmethyl 243.25 N/A Research chemical
N-[(6-Chloropyridin-3-yl)... 6-Chloropyridin-3-ylmethyl 393.3 (M+H)+ N/A Pharmaceutical intermediate

*Reported "charge" values may represent computational docking scores (more negative = stronger binding).

Key Observations:
  • Substituent Position : Fluorine at the 3-position (target compound) versus 4-position (ZINC33439433) affects electronic distribution and steric interactions.
  • Heterocyclic Systems : Pyridine-based analogs (e.g., N-[(6-Chloropyridin-3-yl)methyl]cyclopropanamine) exhibit distinct solubility profiles due to nitrogen’s hydrogen-bonding capacity .
  • Functional Groups : Difluoromethoxy groups enhance resistance to oxidative metabolism compared to methoxy .

Biological Activity

Overview

N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine is an organic compound notable for its unique structural features, including a cyclopropane ring and a substituted aromatic system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets that may lead to therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14FNO\text{C}_{12}\text{H}_{14}\text{F}\text{N}\text{O}

This structure highlights the presence of a fluorine atom and a methoxy group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that the compound may act as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in various neuropsychiatric disorders. The fluorine and methoxy substituents enhance the compound's binding affinity and selectivity, influencing downstream signaling pathways and biological responses .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antiviral properties. These activities are essential for exploring its potential as a therapeutic agent against infectious diseases .

Neuropharmacological Effects

Studies have shown that this compound may possess antipsychotic-like effects due to its action on serotonin receptors. For instance, compounds with similar structures have demonstrated significant activity in models of amphetamine-induced hyperactivity, suggesting potential applications in treating schizophrenia and other mood disorders .

Case Studies

  • Serotonin Receptor Agonism : In a study investigating N-substituted cyclopropylmethylamines, this compound was found to exhibit selective agonism at the 5-HT2C receptor with an EC50 of 23 nM. This selectivity over β-arrestin recruitment highlights its potential as a therapeutic agent with fewer side effects compared to traditional antipsychotics .
  • Antimicrobial Activity : A series of tests revealed that this compound showed promising results against various bacterial strains, indicating its potential use in developing new antimicrobial therapies. The specific mechanisms by which it exerts these effects remain an area for further research .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameTarget ReceptorEC50 (nM)Notes
N-[2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methylamine5-HT2C24Selective over 5-HT2B
(3-Fluoro-4-methoxyphenyl)methylamineUnknownVariesLess selective
(2-Fluoro-5-methoxyphenyl)(methyl)sulfaneUnknownVariesDifferent functional group

This table illustrates the potency and selectivity of this compound relative to other compounds.

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